molecular formula C17H23BrN2O2 B12234232 4-[(3-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(3-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12234232
M. Wt: 367.3 g/mol
InChI Key: QHRMNJUZQUKUGN-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a bromophenyl group, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
  • 4-[(3-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
  • 4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Uniqueness

4-[(3-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which may enhance the compound’s binding affinity to specific targets .

Properties

Molecular Formula

C17H23BrN2O2

Molecular Weight

367.3 g/mol

IUPAC Name

[4-[(3-bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H23BrN2O2/c18-15-6-4-5-14(11-15)12-19-9-10-22-16(13-19)17(21)20-7-2-1-3-8-20/h4-6,11,16H,1-3,7-10,12-13H2

InChI Key

QHRMNJUZQUKUGN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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